4-(3-Iodopropyl)morpholine hydrochloride
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Overview
Description
4-(3-Iodopropyl)morpholine hydrochloride is a chemical compound with the molecular formula C7H15ClINO and a molecular weight of 291.56 g/mol . It is a derivative of morpholine, where the morpholine ring is substituted with a 3-iodopropyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Iodopropyl)morpholine hydrochloride typically involves the reaction of morpholine with 1,3-diiodopropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the morpholine attacks the carbon atom of the 1,3-diiodopropane, resulting in the formation of the 3-iodopropyl group attached to the morpholine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
4-(3-Iodopropyl)morpholine hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The iodine atom can be reduced to form the corresponding propyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, or methoxy derivatives.
Oxidation: Products include sulfoxides or sulfones.
Reduction: The major product is the propyl derivative.
Scientific Research Applications
4-(3-Iodopropyl)morpholine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(3-Iodopropyl)morpholine hydrochloride involves its interaction with specific molecular targets. The 3-iodopropyl group can undergo nucleophilic substitution reactions, allowing the compound to modify biological molecules such as proteins and nucleic acids. This modification can alter the function of these molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chloropropyl)morpholine hydrochloride
- 4-(3-Hydroxypropyl)morpholine
- 4-(3-Aminopropyl)morpholine
Uniqueness
4-(3-Iodopropyl)morpholine hydrochloride is unique due to the presence of the iodine atom, which makes it highly reactive in nucleophilic substitution reactionsAdditionally, the iodine atom can be used as a radiolabel for imaging studies in biological research .
Properties
IUPAC Name |
4-(3-iodopropyl)morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14INO.ClH/c8-2-1-3-9-4-6-10-7-5-9;/h1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMGJLPIZXZJRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCI.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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